[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
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Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate, also known as MPSP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
Functionalized 3-carbomethoxy/cyano-2H-pyran-2-ones have been recognized as excellent synthons for the synthesis of arenes and heteroarenes of therapeutic importance. The transformation of these compounds into bridgedhead azolopyrimidines and imidazothiazines through thermal and base-induced ring transformation reactions with aminoazoles and imidazolidin-2-thiones demonstrates their versatility in organic synthesis (V. Ram, P. Srivastava, A. Goel, 2003).
Pharmacological Applications
A significant focus has been placed on the development of novel derivatives with potential pharmacological activities. For instance, the synthesis of sulfanylamides from new derivatives of aminopyrazoles and the evaluation of their biological activities highlights the potential of such compounds in developing new therapeutic agents (I. G. Povarov et al., 2019).
Antimicrobial Activities
The antimicrobial properties of novel pyridazinyl sulfonamide derivatives have been evaluated, showing significant antibacterial activities against various bacterial strains, including E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This underscores the potential of structurally related compounds in addressing microbial resistance (M. Mohamed, 2007).
Antitubercular Activity
The design, synthesis, and in vitro anti-tubercular activity assessment of a series of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones showcase the potential of these compounds in contributing to the fight against tuberculosis. Their minimal inhibitory concentrations (MICs) were found to be comparable with those of isoniazid, a reference drug, indicating their promise as anti-tubercular agents (A. V. Erkin et al., 2021).
Anti-Lung Cancer Activity
Compounds synthesized from 6-fluorobenzo[b]pyran-4-one, upon testing against human cancer cell lines, showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, particularly against lung cancer. This highlights the therapeutic potential of similar compounds in oncology (A. G. Hammam et al., 2005).
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-12-6-7-20-19(21-12)27-11-15-9-16(22)17(10-25-15)26-18(23)13-4-3-5-14(8-13)24-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQNHYPZSOIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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